Superior Proteome Coverage: Mal-rp Labels 12.4% More Redox-Sensitive Proteins Than IAM-RP
In a direct head-to-head comparison using the photoautotrophic cyanobacterium Synechococcus sp. PCC 7002, Mal-rp demonstrated a broader coverage of the redox-sensitive proteome. The probe identified 209 unique proteins, compared to 186 proteins identified by its iodoacetamide-based analog, IAM-RP [1].
| Evidence Dimension | Number of unique proteins identified and quantified via mass spectrometry |
|---|---|
| Target Compound Data | 209 proteins |
| Comparator Or Baseline | IAM-RP (iodoacetamide-alkyne probe): 186 proteins |
| Quantified Difference | +23 proteins (+12.4% increase in coverage) |
| Conditions | In vivo labeling of Synechococcus sp. PCC 7002 cells, followed by cell lysis, CuAAC conjugation to a reporter tag, and LC-MS/MS analysis. |
Why This Matters
For proteome-wide redox studies, selecting Mal-rp over IAM-RP can increase the number of quantifiable redox-sensitive proteins by over 12%, providing a more comprehensive and statistically robust dataset.
- [1] Sadler, N. C., Melnicki, M. R., Serres, M. H., Merkley, E. D., Chrisler, W. B., Hill, E. A., Romine, M. F., Kim, S., Zink, E. M., Datta, S., Smith, R. D., Beliaev, A. S., Konopka, A., & Wright, A. T. (2014). Live Cell Chemical Profiling of Temporal Redox Dynamics in a Photoautotrophic Cyanobacterium. ACS Chemical Biology, 9(1), 291-300. View Source
